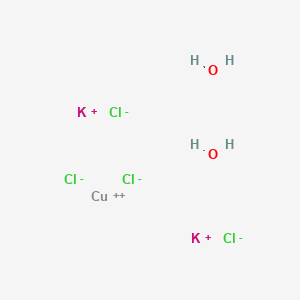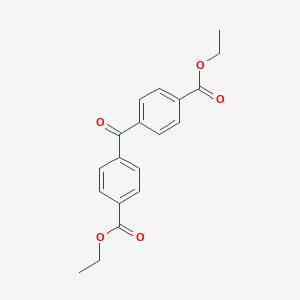
Potassium tetrachlorocupurate(II) dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized by the slow evaporation of a solution containing potassium chloride and copper(II) chloride in a 2:1 molar ratio. The reaction typically occurs in an aqueous medium, and the resulting crystals are collected and dried .
Industrial Production Methods
Industrial production of copper;dipotassium;tetrachloride;dihydrate follows similar principles but on a larger scale. The process involves dissolving potassium chloride and copper(II) chloride in water, followed by controlled evaporation to obtain the crystalline product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium tetrachlorocupurate(II) dihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the compound can participate in redox reactions, changing its oxidation state.
Substitution Reactions: The chloride ions can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium sulfite and oxidizing agents like hydrogen peroxide.
Substitution: Ligands such as ammonia or ethylenediamine can be used to replace chloride ions under controlled conditions.
Major Products Formed
Oxidation-Reduction: The major products depend on the specific redox reaction but can include different copper oxidation states.
Substitution: The products include new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Potassium tetrachlorocupurate(II) dihydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving copper complexes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial effects.
Industry: Utilized in the manufacturing of pigments and other copper-based products
Wirkmechanismus
The mechanism of action of copper;dipotassium;tetrachloride;dihydrate involves its interaction with molecular targets such as enzymes and proteins. The copper ion can bind to active sites, altering the function of the target molecules. This interaction can lead to various biological effects, including antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cesium tetrachloridocuprate(II)
- Ammonium tetrachloridocuprate(II)
- Rubidium tetrachloridocuprate(II)
- Iron(II) tetrachloridocuprate(II)
Uniqueness
Potassium tetrachlorocupurate(II) dihydrate is unique due to its specific crystalline structure and the presence of both potassium and copper ions. This combination provides distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
IUPAC Name |
copper;dipotassium;tetrachloride;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2K.2H2O/h4*1H;;;;2*1H2/q;;;;+2;2*+1;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLOTAGCTPEFOF-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuH4K2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648455 |
Source


|
| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10085-76-4 |
Source


|
| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-fluoropropyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B158610.png)


![4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol](/img/structure/B158616.png)

![diethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B158618.png)


